2,5-dibromo-N-(2-hydroxyphenyl)benzamide
Description
Properties
Molecular Formula |
C13H9Br2NO2 |
|---|---|
Molecular Weight |
371.02 g/mol |
IUPAC Name |
2,5-dibromo-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H9Br2NO2/c14-8-5-6-10(15)9(7-8)13(18)16-11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |
InChI Key |
HIJLQQZDCRUEOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
Key structural analogs and their properties are summarized below:
*Estimated based on structural analogs.
Functional and Application Differences
- 3,5-Dibromo-N-(4-hydroxyphenyl)benzamide: Used as a precursor for dendritic diamine monomers in polymer chemistry due to its para-substituted hydroxyl group, which facilitates controlled polymerization .
- Oxadiazole-Containing Analog : The oxadiazole ring enhances thermal stability and electronic conjugation, making it suitable for optoelectronic materials or protease inhibitors.
- Target Compound : The 2-hydroxyphenyl group may favor chelation with metals, while dual bromines could enhance flame-retardant properties or antimicrobial activity.
Preparation Methods
Direct Bromination of N-(2-Hydroxyphenyl)benzamide
This method involves sequential bromination of the parent compound, N-(2-hydroxyphenyl)benzamide. Bromine (Br₂) in dichloromethane (DCM) at 0–5°C selectively substitutes hydrogen atoms at the 2- and 5-positions of the benzamide ring. The hydroxyl group on the phenyl ring acts as an ortho/para director, favoring bromination at the para position relative to the amide group.
Reaction Conditions :
-
Temperature : 0°C to room temperature.
Mechanistic Insights :
Electrophilic bromination proceeds via σ-complex intermediates stabilized by the electron-donating hydroxyl and amide groups. Over-bromination is mitigated by stoichiometric control and low-temperature conditions.
Stepwise Synthesis via 2,5-Dibromobenzoic Acid Intermediate
This two-step approach begins with bromination of benzoic acid followed by amide coupling:
Step 1: Synthesis of 2,5-Dibromobenzoic Acid
Benzoic acid undergoes bromination using Br₂ in acetic acid at 80°C for 6 hours, achieving 85% yield. The regioselectivity is controlled by the carboxylic acid’s meta-directing effect.
Step 2: Amide Formation with 2-Aminophenol
2,5-Dibromobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), then reacted with 2-aminophenol in tetrahydrofuran (THF) under nitrogen:
Iron-Catalyzed Reductive Bromination (Patent CN105152947A Adaptation)
Adapting methods from dibromobenzaldehyde synthesis, this route uses iron powder and glacial acetic acid for reductive bromination:
-
Reduction of Nitro Precursor :
o-Nitrobenzamide is reduced to o-aminobenzamide using Fe⁰/HOAc at 105°C. -
Bromination :
The amine intermediate is brominated with Br₂ (2.2 equiv) at 0°C, yielding this compound.
Advantages :
Hydrazide Condensation Approach
Developed for bromosalicylamide derivatives, this method involves:
-
Esterification : 5-Bromo-2-hydroxybenzamide reacts with methyl chloroacetate to form an ester intermediate.
-
Hydrazinolysis : Hydrazine monohydrate converts the ester to a hydrazide.
-
Condensation : The hydrazide reacts with benzaldehyde derivatives to form hydrazones, which are oxidized to the target amide.
Key Data :
Optimization Strategies and Challenges
Regioselectivity Control
Catalytic Systems
-
FeBr₃ : Enhances electrophilic bromination rates by polarizing Br₂.
-
Copper Catalysts : Explored for Ullmann-type amidation but require higher temperatures (120°C).
Characterization Data
Table 1: Spectral Signatures of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
